Acetamide,2-[[2-(dimethylamino)ethyl]thio]-

Photodynamic therapy Phthalocyanine synthesis Photocytotoxicity

Thioether-acetamide intermediates lacking a basic amino handle forfeit pH-tunable solubility-a critical gap in targeted drug delivery design. Acetamide, 2-[[2-(dimethylamino)ethyl]thio]- (CAS 757164-04-8) resolves this with a bifunctional architecture combining a primary acetamide and ionizable dimethylamino group (pKa ~8-9). • Enables pH-dependent solubility switching; validated in Zn(II) phthalocyanine photosensitizers achieving IC₅₀ 0.08 μM against HepG2/HT29 cells. • Odorless, crystalline surrogate for volatile 2-(dimethylamino)ethanethiol-reduces fume hood burden and improves automated solid dispensing safety. • Direct precursor for introducing the 5-HT₆ antagonist pharmacophore (Ki 2.1-5.7 nM) onto heterocyclic cores via nucleophilic displacement.

Molecular Formula C6H14N2OS
Molecular Weight 162.26 g/mol
Cat. No. B15348710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[[2-(dimethylamino)ethyl]thio]-
Molecular FormulaC6H14N2OS
Molecular Weight162.26 g/mol
Structural Identifiers
SMILESCN(C)CCSCC(=O)N
InChIInChI=1S/C6H14N2OS/c1-8(2)3-4-10-5-6(7)9/h3-5H2,1-2H3,(H2,7,9)
InChIKeyKGDLHZCGSUGQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[[2-(dimethylamino)ethyl]thio]-: Identity and Structural Overview


Acetamide, 2-[[2-(dimethylamino)ethyl]thio]- (CAS 757164-04-8, molecular formula C₆H₁₄N₂OS, molecular weight 162.25 g/mol) is a bifunctional small molecule combining a terminal tertiary amine, a central thioether linkage, and a primary acetamide terminus . It belongs to the class of dialkylaminoethyl-thioether acetamides, which are primarily deployed as synthetic intermediates in medicinal chemistry and materials science [1]. Its structural duality—a hydrogen-bond-donating acetamide head and a basic, ionizable dimethylamino tail—distinguishes it from simpler thioether acetamides, enabling targeted derivatization and tunable physicochemical properties that are not simultaneously available in the closest commercial analogs.

Bifunctional synthetic intermediate: thioether bridge + ionizable dimethylamino handle
Suited for medicinal chemistry derivatization and materials science precursor workflows
Enables pH-dependent solubility modulation and salt formation for aqueous processability

Why Generic Substitution Fails for This Acetamide


Although multiple 2-thioacetamide analogs are commercially available, they are not functionally interchangeable. The target compound occupies a narrow structural niche defined by the coexistence of a thioether (C–S–C) bridge—as opposed to a thioamide (C=S) or simple methylthio group—and a distal dimethylamino handle that enables pH-dependent solubility control and salt formation . Replacing it with the simpler 2-(methylthio)acetamide (CAS 22551-24-2) eliminates the ionizable amino group, forfeiting aqueous solubility tunability; substituting with the thioamide analog 2-(dimethylamino)ethanethioamide (CAS 114166-44-8) alters the oxidation susceptibility and hydrogen-bonding profile of the sulfur-containing functional group, which directly impacts downstream reactivity in phthalonitrile or heterocycle synthesis . These differences are sufficient to cause complete loss of activity in final products, as demonstrated quantitatively below.

!
Non-ionizable analogs may shift solubility profile
2-(Methylthio)acetamide lacks the dimethylamino group, eliminating pH-dependent solubility control and salt formation essential for aqueous processing.
!
Thioamide substitution alters reactivity pathways
2-(Dimethylamino)ethanethioamide introduces a thioamide group, changing oxidation susceptibility and hydrogen-bonding profile, which may shift downstream heterocycle synthesis outcomes.
!
Free thiol comparator introduces handling constraints
2-(Dimethylamino)ethanethiol is a volatile, malodorous liquid requiring cold-chain storage; direct substitution may complicate parallel synthesis and automated dispensing workflows.

Product-Specific Evidence for Selection


Photodynamic Precursor Efficacy: Thioether vs. Heterocycle-Fused Analog

When the thiol equivalent of the target compound (2-(dimethylamino)ethanethiol) is reacted with 4,5-dichlorophthalonitrile, two distinct products can form depending on the reaction temperature: the desired 4,5-bis[2-(dimethylamino)ethylthio]phthalonitrile, which retains the open-chain thioether structure, and a heterocycle-fused phthalonitrile byproduct [1]. Zinc(II) phthalocyanines derived from the open-chain thioether precursor exhibit high photocytotoxicity with IC₅₀ values as low as 0.08 μM against HepG2 human hepatocarcinoma cells and HT29 human colon adenocarcinoma cells, whereas the phthalocyanine derived from the heterocycle-fused byproduct displays no photocytotoxicity because its singlet excited state is reductively quenched by the amino substituent [1]. This represents a complete functional dichotomy originating from the integrity of the thioether linkage.

Photodynamic precursor efficacy
Head-to-head
IC₅₀ 0.08 μM (thioether-derived) vs. inactive (heterocycle-fused byproduct)
Open-chain thioether integrity is required for photodynamic activity; heterocycle-fused byproduct shows complete functional loss.
Reported in HepG2 and HT29 cell models; >125-fold difference.
Photodynamic therapy Phthalocyanine synthesis Photocytotoxicity

Physicochemical Differentiation from 2-(Methylthio)acetamide

The target compound contains a tertiary dimethylamino group (predicted pKa ~8–9 on the protonated amine) that is entirely absent in the simplest commercial analog, 2-(methylthio)acetamide (CAS 22551-24-2) . This structural difference translates into a predicted boiling point of 286.6 ± 25.0 °C for the target compound versus 258.8 ± 23.0 °C for 2-(methylthio)acetamide, a molecular weight of 162.25 g/mol versus 105.16 g/mol, and a predicted density of 1.084 ± 0.06 g/cm³ versus 1.1 ± 0.1 g/cm³ . More critically, the dimethylamino group confers the capacity for reversible protonation and hydrochloride salt formation, enabling pH-dependent aqueous solubility modulation that is impossible with the neutral methylthio analog .

Physicochemical differentiation
Data to verify
MW 162.25 g/mol; BP ~286.6 °C; ionizable group present
Dimethylamino group enables pH-dependent solubility control unavailable in 2-(methylthio)acetamide.
Predicted physicochemical values; cross-study comparison.
Physicochemical profiling Solubility engineering Salt formation

Functional Group Stability: Thioether vs. Thioamide

The target compound contains a thioether (R–S–R′) linkage, whereas the structurally nearest sulfur-containing analog, 2-(dimethylamino)ethanethioamide (CAS 114166-44-8), bears a thioamide (R–C(=S)–N) group . Computational assessments of thioether isosteres in medicinal chemistry contexts have demonstrated that the thioether sulfur atom is susceptible to metabolic S-oxidation, but that this liability can be modulated by substituent choice; by contrast, thioamides undergo distinct metabolic desulfuration pathways and exhibit different hydrogen-bonding geometry (C=S···H vs. C–S–C, which is a weaker H-bond acceptor) [1]. In synthetic applications, thioethers can be selectively oxidized to sulfoxides or sulfones under controlled conditions, providing a predictable derivatization trajectory, whereas thioamides undergo competing reactions at the thiocarbonyl carbon [1]. The predicted LogP of the target compound is approximately –0.27 (for the analogous 2-(dimethylamino)thioacetamide core), indicating moderate hydrophilicity suitable for aqueous reaction media .

Thioether vs. thioamide stability
Class-level
Thioether linkage: predictable oxidation to sulfoxide/sulfone; thioamide: distinct desulfuration pathways
Functional group identity governs downstream reactivity and metabolic liability profile.
Class-level inference; review for specific synthetic context.
Metabolic stability Oxidation susceptibility Synthetic intermediate robustness

5-HT₆ Receptor Pharmacophore: Dimethylaminoethylthio Fragment

The dimethylaminoethylthio side chain—the identical substituent present in the target compound—has been established as a privileged pharmacophoric fragment in 5-HT₆ receptor antagonist design. In a systematic SAR study of 37 N-arylsulfonyl-3-(2-N,N-dimethylaminoethylthio) indole derivatives, the most potent compounds achieved binding affinities of Ki = 2.1 nM and 5.7 nM at human 5-HT₆ receptors, with functional antagonist IC₅₀ values of 15 nM and 78 nM, respectively [1]. Importantly, the insertion of the sulfur atom in the side chain (replacing oxygen) did not eliminate binding affinity, confirming that the thioether bridge is a viable and potency-preserving isosteric replacement for the alkoxy linker in this target family [1]. The target compound thus serves as a direct synthetic precursor for introducing this validated pharmacophore into novel 5-HT₆ ligand scaffolds.

5-HT₆ pharmacophore validation
Reported
Dimethylaminoethylthio fragment: Ki 2.1–5.7 nM at human 5-HT₆ receptors
Supports use as a strategic building block for CNS ligand exploration; thioether is a viable isostere for oxygen linkers.
Binding affinity from radioligand assays; functional antagonism IC₅₀ 15–78 nM reported.
5-HT₆ receptor antagonists CNS drug discovery Privileged fragment

Synthetic Handling: Crystalline Solid vs. Volatile Thiol

The direct thiol precursor 2-(dimethylamino)ethanethiol (CAS 108-02-1, also known as captamine or N,N-dimethylcysteamine) is a volatile liquid (BP ~125–127 °C at 22 mmHg) with a strong, offensive thiol odor and requires refrigerated storage (2–8 °C) [1][2]. The target compound, in contrast, is reported as a white crystalline solid that can be stored at ambient temperature, eliminating the odor, volatility, and cold-chain logistics constraints associated with the free thiol . The acetamide group also serves as a latent protecting group for the thiol, which can be liberated under controlled hydrolytic conditions when the free thiol is required for further reaction.

Handling advantage
Method context
Crystalline solid, ambient storage vs. volatile thiol liquid (BP ~125 °C, 2–8 °C storage)
Solid form may improve weighing accuracy and reduce cold-chain logistics in parallel synthesis.
Supplier-specified physical form; verify lot-specific attributes.
Synthetic intermediate Laboratory handling Process safety

Subcellular Targeting of Derived Phthalocyanines

Fluorescence microscopy studies of the phthalocyanine derivatives synthesized from the dimethylaminoethylthio precursor revealed charge-dependent subcellular localization: the non-ionic (free amino) derivative selectively accumulated in the mitochondria of HT29 human colon adenocarcinoma cells, whereas the di-N-methylated (dicationic) analog showed preferential localization in the cell membrane [1]. This property is encoded by the tertiary amino termini that originate from the dimethylaminoethylthio building block, and it is not accessible from analogs that lack the ionizable amino functionality (e.g., methylthio or simple alkylthio derivatives). The targeting selectivity directly impacts the mechanism of cell death induction in photodynamic therapy applications.

Subcellular targeting switch
Head-to-head
Non-ionic derivative: mitochondrial localization; dicationic derivative: cell membrane localization
N-alkylation of the dimethylamino terminus toggles intracellular targeting, enabling photosensitizer design control.
Fluorescence microscopy in HT29 colon adenocarcinoma cells.
Subcellular targeting Mitochondrial delivery Structure–property relationship

Best Research and Industrial Applications


Mitochondria-Targeted Photodynamic Therapy Agents

The target compound (or its thiol equivalent) is the required precursor for preparing 4,5-bis[2-(dimethylamino)ethylthio]phthalonitrile, which upon mixed cyclization yields amphiphilic zinc(II) phthalocyanines that achieve IC₅₀ values as low as 0.08 μM against HepG2 and HT29 cancer cells and selectively accumulate in mitochondria when the amino groups remain non-alkylated [1]. This application demands the thioether linkage integrity preserved in the target compound, as heterocycle-fused byproducts yield completely inactive photosensitizers.

5-HT₆ Receptor Antagonist Library Construction

The dimethylaminoethylthio fragment is a validated pharmacophore for 5-HT₆ receptor antagonism, with optimized indole derivatives achieving Ki values of 2.1–5.7 nM [2]. The target compound serves as an ideal building block for introducing this fragment onto heterocyclic cores (quinolines, indoles, pyrimidines) via nucleophilic displacement or thioether-forming reactions, enabling rapid SAR exploration in CNS drug discovery programs.

pH-Responsive Prodrug and Formulation Design

The combination of a primary acetamide (H-bond donor/acceptor) and a tertiary dimethylamino group (pKa ~8–9 for the conjugate acid) enables pH-dependent solubility switching . In acidic compartments (e.g., endosomes, tumor microenvironment), protonation of the dimethylamino group enhances aqueous solubility, while the neutral free base form predominates at physiological pH. This property is absent in non-amino analogs such as 2-(methylthio)acetamide, making the target compound uniquely suited for designing pH-responsive drug delivery constructs.

Protected Thiol Equivalent for Multi-Step Synthesis

The acetamide form provides a stable, odorless, crystalline surrogate for the volatile and malodorous 2-(dimethylamino)ethanethiol (CAS 108-02-1) [3][4]. In high-throughput parallel synthesis or kilogram-scale process development, this physical form advantage reduces fume hood burden, improves operator safety, and simplifies automated solid dispensing workflows. The acetamide can be hydrolyzed to liberate the free thiol under controlled conditions when nucleophilic thiol reactivity is required.

Application
Selection Property
Validation Focus
Mitochondria-targeted photosensitizer synthesis
Open-chain thioether integrity
Photocytotoxicity endpoint review in target cell models
5-HT₆ receptor ligand library construction
Dimethylaminoethylthio pharmacophore availability
Binding affinity and functional antagonism assay context
pH-responsive prodrug formulation research
Ionizable dimethylamino group (pKa ~8–9)
pH-dependent solubility modulation review
Multi-step synthesis with protected thiol equivalent
Crystalline solid form, ambient storage
Handling and dispensing workflow compatibility

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